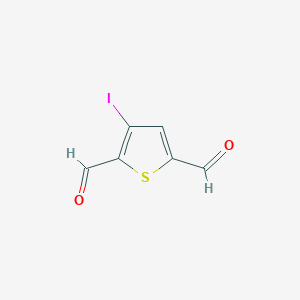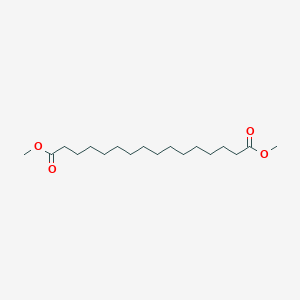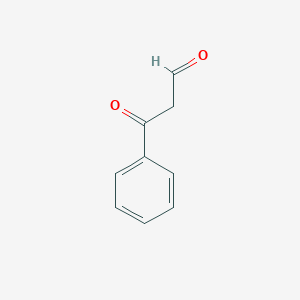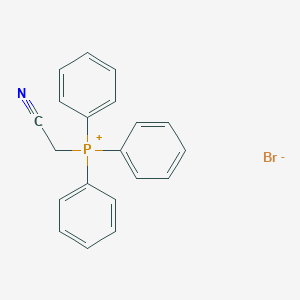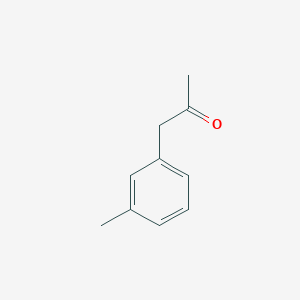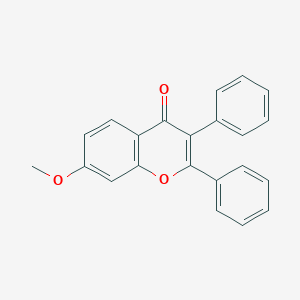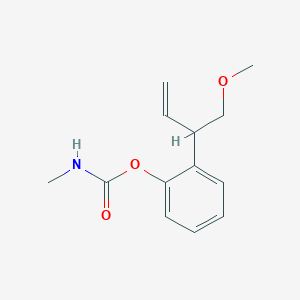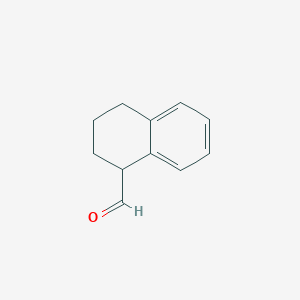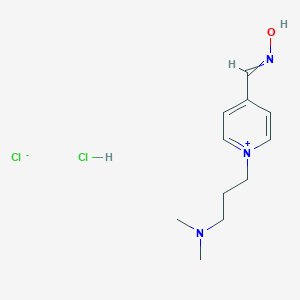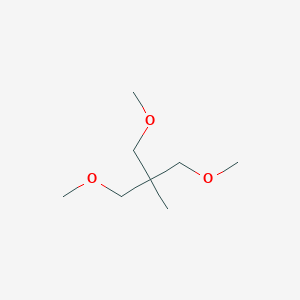
丙酸,2-(三甲基甲硅氧基)-,三甲基甲硅烷基酯
描述
“Propionic acid, 2-(trimethylsiloxy)-, trimethylsilyl ester” is a chemical compound with the formula C9H20O3Si2. It has a molecular weight of 232.4243 . It is also known by other names such as Pyruvic acid, bis(trimethylsilyl)-; Acrylic acid, trimethylsiloxy-, trimethylsilyl ester; Pyruvic acid, enol, bis-TMS; Pyruvic acid, enol, di-TMS; Pyruvic acid, bis-TMS; Pyruvic acid, TMS .
Molecular Structure Analysis
The molecular structure of “Propionic acid, 2-(trimethylsiloxy)-, trimethylsilyl ester” can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .科学研究应用
Synthesis of Poly(2-oxazoline)s
Poly(2-oxazoline)s are polymers that have gained significant attention in biomedical research due to their hydrophilicity and excellent biocompatibility. They can act as functional peptide mimics and are considered promising substitutes for polyethylene glycol. The compound is used as an initiator in the controllable and facile synthesis of poly(2-oxazoline)s. This process exhibits temperature-dependent characteristics, which allows for a reduction in polymerization time from a week to hours by increasing the reaction temperature .
Esterification Reactions
The compound serves as an effective reagent for the formation of 2-trimethylsilylethyl esters without the need for an exogenous promoter or catalyst. This is because the carboxylic acid substrate is acidic enough to promote ester formation without an additive. A deuterium labeling study has indicated that a β-silyl carbocation intermediate is involved in the transformation, which is crucial for understanding the mechanism of esterification .
Protecting Groups in Organic Synthesis
In organic synthesis, protecting groups are essential for preventing reactive parts of molecules from undesired reactions during a sequence of transformations. The trimethylsilylethyl (TMSE) ester, derived from the compound, has become popular as it can be easily cleaved under mild conditions without disturbing most other benzyl or alkyl esters. This makes it a valuable tool for complex organic syntheses where selective deprotection is required .
Radical-Based Reactions
The compound is utilized in radical-based reactions, particularly in the synthesis of tris(trimethylsilyl)silane. This reagent is employed in radical reductions, hydrosilylation, and consecutive radical reactions, showcasing the versatility of the compound in various radical-based organic transformations .
Synthesis of Functional Peptide Mimics
Due to its role in the synthesis of poly(2-oxazoline)s, the compound indirectly contributes to the creation of functional peptide mimics. These mimics have potential applications in drug delivery systems, tissue engineering, and as components in biomaterials, thanks to their biocompatibility and functional versatility .
Development of New Polymerization Methods
The compound’s ability to initiate polymerization of 2-oxazolines leads to the development of new polymerization methods. These methods are significant for synthesizing functional poly(2-oxazoline)s with diverse structures, expected chain length, variable side chain functional groups, and narrow dispersities. Such advancements are crucial for the functional study and application of poly(2-oxazoline) in various scientific fields .
作用机制
Target of Action
Trimethylsilyl 2-trimethylsilyloxypropanoate, also known as Propionic acid, 2-(trimethylsiloxy)-, trimethylsilyl ester, is primarily used as a protecting group in organic synthesis . The primary targets of this compound are the reactive functional groups in organic molecules, particularly the hydroxyl groups of alcohols .
Mode of Action
The compound acts by reacting with the hydroxyl group of an alcohol to form a trialkylsilyl ether . This reaction occurs through an SN2-like mechanism, with the alcohol attacking a trialkyl-substituted silicon atom . The resulting silyl ether no longer has the fairly acidic OH proton, as the alcohol group has been changed (protected) .
Biochemical Pathways
The formation of trialkylsilyl ethers effectively blocks the reactivity of the hydroxyl group, preventing it from interfering with subsequent reactions . This allows for the execution of complex organic syntheses without unwanted side reactions .
Pharmacokinetics
As a protecting group, it is designed to remain stable under the conditions of the desired reaction . The compound’s ADME properties would largely depend on the specific context of its use in synthesis.
Result of Action
The result of the compound’s action is the successful protection of the hydroxyl group, allowing for the execution of complex organic syntheses . After the desired reaction has taken place, the protecting group can be removed by reaction with an aqueous acid or the fluoride ion (F-) to regenerate the alcohol .
Action Environment
The efficacy and stability of trimethylsilyl 2-trimethylsilyloxypropanoate are influenced by environmental factors such as temperature, pH, and the presence of other reagents . For example, the compound is stable under basic conditions but can be removed under acidic conditions or in the presence of fluoride ions .
属性
IUPAC Name |
trimethylsilyl 2-trimethylsilyloxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O3Si2/c1-8(11-13(2,3)4)9(10)12-14(5,6)7/h8H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRGKEOWDNVHPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201021853 | |
| Record name | Trimethylsilyl trimethylsiloxy lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201021853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propionic acid, 2-(trimethylsiloxy)-, trimethylsilyl ester | |
CAS RN |
17596-96-2 | |
| Record name | Bis(trimethylsilyl)lactate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17596-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsilyl trimethylsiloxy lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201021853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B102914.png)
